N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide
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Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a formyl-substituted pyrrole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reaction with a suitable methylating agent to form the dimethoxyphenyl intermediate.
Pyrrole Ring Formation: The intermediate is then subjected to a reaction with a pyrrole derivative, which is often synthesized via a Paal-Knorr synthesis involving the cyclization of a 1,4-dicarbonyl compound.
Formylation: The pyrrole ring is formylated using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Acetamide Formation: Finally, the formylated pyrrole is reacted with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-carboxy-1H-pyrrol-2-yl)-N-methylacetamide.
Reduction: N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-hydroxymethyl-1H-pyrrol-2-yl)-N-methylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound’s reactive functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding or covalent interactions with biological targets, while the dimethoxyphenyl group can enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-hydroxymethyl-1H-pyrrol-2-yl)-N-methylacetamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-carboxy-1H-pyrrol-2-yl)-N-methylacetamide: Similar structure but with a carboxy group instead of a formyl group.
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide is unique due to the presence of both a formyl group and a dimethoxyphenyl group, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19(17(21)8-13-5-6-14(11-20)18-13)10-12-4-7-15(22-2)9-16(12)23-3/h4-7,9,11,18H,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRESCZCFELNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)OC)OC)C(=O)CC2=CC=C(N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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